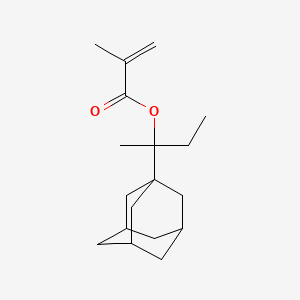
2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl-” is a chemical compound with the molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol. It is a derivative of nicotinic acid and has been used in the prevention and treatment of cancer by activating the RUNX3 gene .
Synthesis Analysis
The synthesis of 2-Pyridinecarboxamide can be achieved from 2-picoline through a two-step reaction . Initially, 2-picoline is converted into 2-cyanopyridine by ammoxidation in a stainless-steel fixed-bed reactor at 370°C with V2O5 loaded on TiO2 as a catalyst . The 2-cyanopyridine is then transformed into 2-pyridinecarboxamide through oxidation hydrolysis in a basic solution using MnO2 as an oxidant at 70°C .Molecular Structure Analysis
The crystal packing of 2-Pyridinecarboxamide is stabilized primarily by hydrogen bonding and, in some cases, through π–π stacking interactions . The analysis of crystal structures reveals the existence of the characteristic heterosynthons with the binding motif 2 2 (8) (primary amide-carboxilic acid) between pyridinecarboxamide molecules and the acid . Other synthons involve hydrogen bonds such as (carboxyl)O-H···N (pyridine) and (hydroxyl)O-H···N (pyridine) .Chemical Reactions Analysis
The oxidation pathway of picolinamide by a gram-negative rod has been elucidated . Results showed that under high pH conditions, whole cells could release 2,5-dihydroxypyridine into culture supernatants . Moreover, sodium arsenite was able to cause whole cells to accumulate 6-hydroxypicolinate in the culture media . In addition, whole cells were found to oxidize picolinamide, without lag . It was also found that cell-free extracts could convert picolinamide into picolinate, and hydroxylate picolinate into 6-hydroxypicolinate .Zukünftige Richtungen
The field of crystal engineering, which includes the study of compounds like “2-Pyridinecarboxamide, 3-hydroxy-N-2-thiazolyl-”, has become increasingly interesting for both academic and industrial pharmaceutical researchers . This is due to its ability to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients, without altering their chemical structure and thus maintaining their therapeutic activity . With new guidelines from the United States Food and Drug Administration and the European Medicines Agency regulating co-crystals, the development of pharmaceutical co-crystals has gained considerable momentum .
Eigenschaften
CAS-Nummer |
321598-07-6 |
|---|---|
Molekularformel |
C9H7N3O2S |
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
3-hydroxy-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c13-6-2-1-3-10-7(6)8(14)12-9-11-4-5-15-9/h1-5,13H,(H,11,12,14) |
InChI-Schlüssel |
WSWKSTZDYDQRIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



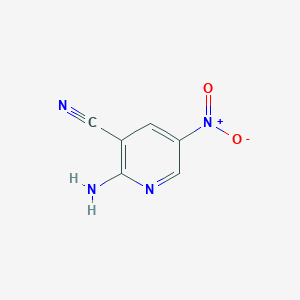


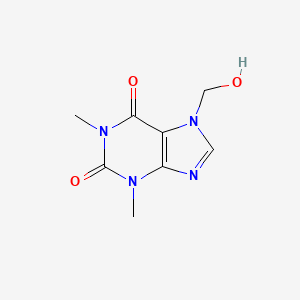
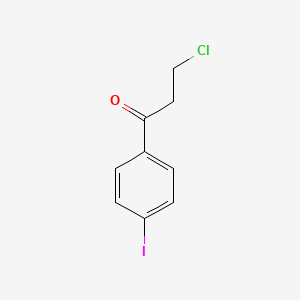
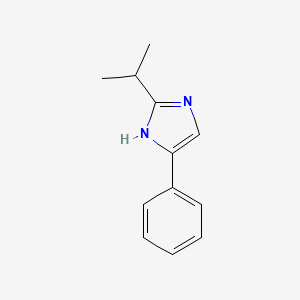
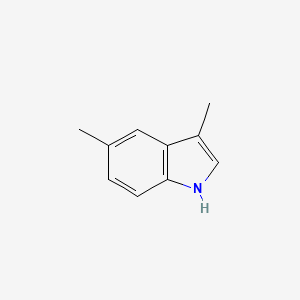

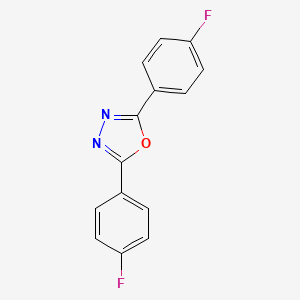
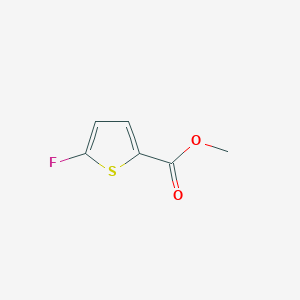
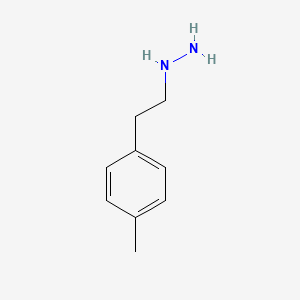
![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)
